N-Descarboxymethyl N-Ethyl Lacosamide Impurity is a chemical compound that arises as an impurity during the synthesis of Lacosamide, an anticonvulsant medication used primarily for the treatment of epilepsy. This compound is identified by the chemical identifier 705283-63-2 and can be classified under pharmaceutical impurities. Understanding this impurity is crucial for quality control in pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product.
N-Descarboxymethyl N-Ethyl Lacosamide Impurity is sourced from the production processes of Lacosamide, which is synthesized through various chemical pathways. It is classified as a pharmaceutical impurity, which means it may not contribute to the therapeutic effect of the drug but can affect its safety profile if present in significant quantities. Regulatory bodies require thorough analysis and reporting of such impurities to maintain drug quality standards.
These methods require precise control over reaction conditions, including temperature, pH, and reaction time, to minimize the formation of unwanted impurities.
The molecular structure of N-Descarboxymethyl N-Ethyl Lacosamide Impurity can be represented by its chemical formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms. The structural representation typically shows:
Detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
N-Descarboxymethyl N-Ethyl Lacosamide Impurity may participate in various chemical reactions:
These reactions are significant in understanding how this impurity behaves in biological systems and during drug formulation.
While N-Descarboxymethyl N-Ethyl Lacosamide Impurity itself does not have a defined therapeutic mechanism of action like Lacosamide, understanding its role within the context of drug metabolism is essential:
Data on these interactions can be gathered through pharmacological studies that assess both efficacy and safety profiles.
The physical properties of N-Descarboxymethyl N-Ethyl Lacosamide Impurity include:
Chemical properties include:
Relevant data on these properties can be obtained from standard chemical databases or experimental analyses.
N-Descarboxymethyl N-Ethyl Lacosamide Impurity has several scientific applications:
Understanding this impurity is vital for maintaining high standards in pharmaceutical development and ensuring patient safety through rigorous testing protocols.
Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide) functions as a selective enhancer of sodium channel slow inactivation, representing a third-generation antiepileptic drug approved for partial-onset seizures and diabetic neuropathic pain [5] [6]. The therapeutic significance of controlling impurities like N-Descarboxymethyl N-Ethyl Lacosamide stems from the narrow therapeutic index of antiepileptic drugs, where minor structural deviations can significantly impact pharmacological activity and safety profiles [7] [8]. Regulatory agencies including the FDA and EMA impose stringent limits (typically ≤0.10-0.15%) for identified and unidentified impurities in lacosamide formulations [7]. These thresholds reflect concerns that even trace impurities may compromise drug efficacy through competitive receptor binding or introduce unexpected toxicological risks during long-term epilepsy management [3] [8].
The synthesis and characterization of N-Descarboxymethyl N-Ethyl Lacosamide serves multiple pharmaceutical applications: First, as a chromatographic reference standard enabling precise quantification during quality control testing [1] [9]. Suppliers including LGC Standards, Clearsynth, and Santa Cruz Biotechnology offer this impurity at >95% purity with comprehensive characterization data compliant with ICH Q3B(R2) guidelines [1] [3] [9]. Second, the impurity facilitates stability-indicating method development, where forced degradation studies establish its behavior under various stress conditions (thermal, oxidative, hydrolytic) [7] [10]. Third, it supports regulatory submissions (ANDAs, DMFs) by demonstrating analytical control strategies for lacosamide manufacturing processes [3] [7].
Table 1: Key Lacosamide-Related Impurities in Pharmaceutical Analysis
Impurity Designation | Chemical Name | CAS Number | Molecular Weight | Structural Feature |
---|---|---|---|---|
N-Descarboxymethyl N-Ethyl | (2R)-N-benzyl-3-methoxy-2-(propanoylamino)propanamide | 1318777-56-8 | 264.32 g/mol | Ethyl replacement at amide nitrogen |
Lacosamide O-Acetyl Impurity | (2R)-2-(Acetylamino)-3-(acetyloxy)-N-(phenylmethyl)propanamide | 1318777-54-6 | 278.30 g/mol | Acetylated hydroxy group |
Impurity A (Enantiomer) | (2S)-2-(Acetylamino)-N-benzyl-3-methoxypropanamide | 175481-37-5 | 250.29 g/mol | (S)-enantiomer of lacosamide |
Impurity D | (R)-2-Amino-N-benzyl-3-methoxypropionamide | 196601-69-1 | 208.26 g/mol | Desacetyl derivative |
Impurity F | (R)-2-Acetamido-N-benzyl-3-Hydroxypropanamide | 175481-38-6 | 236.27 g/mol | Demethylated analog |
The structural distinction between lacosamide and N-Descarboxymethyl N-Ethyl Lacosamide resides at the acetylaminopropionamide backbone, specifically the N-alkyl substituent. While lacosamide contains a carboxymethyl group (-CH2COOH), the impurity features an ethyl moiety (-CH2CH3) resulting from decarboxymethylation followed by ethylation [1] [6]. This modification is chemically represented by the SMILES notation CCC(=O)NC@HC(=O)NCc1ccccc1, confirming the (R)-configuration at the chiral center and the presence of the N-ethylpropanamide group [1] [9]. The molecular structure maintains hydrogen-bonding capacity at the amide carbonyls but eliminates the carboxylic acid functionality, significantly altering polarity and partition coefficients (logP 0.82 vs. -0.17 for lacosamide) [3] [7].
Structure-activity relationship (SAR) studies demonstrate that modifications at the N-alkyl position profoundly impact lacosamide's pharmacological activity. The carboxymethyl group in lacosamide facilitates optimal binding to the collapsin response mediator protein 2 (CRMP-2), modulating sodium channel slow inactivation [6]. Replacement with ethyl groups reduces binding affinity by approximately 40-fold due to loss of polar interactions with the CRMP-2 binding pocket [6] [8]. This diminished activity is corroborated by electrophysiological studies showing reduced effects on voltage-gated sodium channels compared to the parent drug [6]. The retention of the methoxy group preserves some membrane permeability, while the benzyl moiety maintains hydrophobic interactions within the target binding site [6].
Table 2: Structural Modifications and Biological Implications of Lacosamide Derivatives
Structural Modification | Impact on Physicochemical Properties | Effect on Sodium Channel Binding | Therapeutic Implications |
---|---|---|---|
N-Descarboxymethyl N-Ethyl | ↑ Lipophilicity (logP +0.99), ↓ aqueous solubility | ↓ Binding affinity to CRMP-2 (40-fold reduction) | Substantially reduced anticonvulsant activity |
O-Demethylation | ↑ Polarity (logP -0.78), ↑ hydrogen bonding capacity | Altered binding kinetics | Inactive metabolite |
N-Desbenzylation | ↓ Molecular weight (Δ -91 g/mol), ↑ solubility | Complete loss of target engagement | Pharmacologically inactive |
Acetyl Migration | Altered dipole moment, isomerization | Steric hindrance at binding site | Reduced potency |
Chiral Inversion (S-isomer) | Identical physicochemical parameters | Altered three-dimensional binding | 10-fold reduced activity |
The presence of N-Descarboxymethyl N-Ethyl Lacosamide Impurity in lacosamide formulations serves as a critical process-related indicator during active pharmaceutical ingredient (API) manufacturing. Its detection levels provide insights into reaction efficiency, particularly during the acylation step where incomplete carboxymethylation or over-alkylation may occur [3] [7]. Regulatory frameworks including ICH Q3A(R2) and Q3B(R2) classify this impurity as a "identified impurity," establishing its reporting threshold at 0.05%, identification threshold at 0.10%, and qualification threshold at 0.15% for lacosamide drug substances [7] [10]. Pharmacopeial methods prescribed in USP and EP monographs employ reversed-phase HPLC with UV detection (220 nm) for impurity profiling, where this compound typically elutes at 1.3-1.5 relative retention time to lacosamide [7] [8].
The analytical characterization of this impurity necessitates specialized reference materials available through pharmaceutical suppliers. These standards are supplied with comprehensive certificates of analysis detailing chromatographic purity (>95% by HPLC), spectroscopic confirmation (1H NMR, IR, MS), and optical rotation ([α]D20 +15.5°±2 in methanol) [1] [3] [9]. Current market offerings include neat solids (10 mg to 1 g) at prices ranging from $380/10mg for research quantities to bulk pricing for GMP-grade materials [9]. The supply chain encompasses specialized manufacturers in India (Clearsynth, Venkatasai Life Sciences), the United States (Santa Cruz Biotechnology, Parchem), and Europe (LGC Standards), supporting global pharmaceutical development [1] [3] [7].
Table 3: Quality Control Testing Parameters for N-Descarboxymethyl N-Ethyl Lacosamide Impurity
Analytical Parameter | Test Method | Acceptance Criteria | Regulatory Application |
---|---|---|---|
Identification | 1H NMR, FT-IR, MS | Conforms to reference spectrum | Pharmacopeial monograph verification |
Chromatographic Purity | RP-HPLC (C18), 220 nm | ≥95.0% area normalization | Method validation and transfer |
Optical Purity | Chiral HPLC, [α]D measurement | ≥98.5% (R)-isomer | Enantiomeric purity assessment |
Residual Solvents | GC-FID | Meets ICH Q3C limits | Safety qualification |
Water Content | Karl Fischer titration | ≤0.5% w/w | Stability studies |
Limit of Detection | HPLC-UV validation | ≤0.005% relative to lacosamide | Control strategy development |
The impurity's significance extends beyond routine quality control into stability monitoring programs. Accelerated stability studies (40°C/75% RH) demonstrate that N-Descarboxymethyl N-Ethyl Lacosamide levels remain constant in lacosamide solid dosage forms, indicating it is primarily a process-related rather than degradation-derived impurity [7] [10]. This stability profile informs packaging and storage requirements while justifying exclusion from degradation product calculations. Furthermore, toxicological qualification through structural alerts assessment (DEREK software) indicates no significant mutagenic or genotoxic concerns, supporting its safety threshold at 0.15% in the lacosamide drug substance [7] [8]. As lacosamide patents expire and generic formulations emerge, analytical control of this impurity represents a critical aspect of regulatory submissions, particularly for ANDA filings requiring demonstration of impurity profile comparability to the reference listed drug [3] [10].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1